4-nitrophenyl phenylacetate
Description
Significance of Aryl Esters as Probes in Mechanistic Investigations
Aryl esters, a class of organic compounds to which 4-nitrophenyl phenylacetate (B1230308) belongs, are widely prevalent in pharmaceuticals, agrochemicals, and natural products. researchgate.net They are also versatile building blocks in organic synthesis. researchgate.net In mechanistic investigations, particularly in enzymology, aryl esters are of great importance. The hydrolysis of esters is a fundamental reaction in both organic chemistry and biochemistry. acs.org
The structure of aryl esters makes them effective probes for studying reaction mechanisms. The hydrolysis of these esters can be catalyzed by enzymes, and studying the kinetics of these reactions provides insight into enzyme function. rsc.org For instance, the hydrolysis of aryl esters can proceed through a concerted mechanism involving simultaneous addition and elimination steps, along with proton transfers. acs.org The presence of an enzyme can dramatically enhance the rate of this reaction by stabilizing the transition state. acs.org
Key features of an enzyme's active site, such as the geometric arrangement of amino acid residues and the microenvironment, are crucial for catalysis. rsc.org Aryl esters allow researchers to probe these features. For example, an "oxyanion hole" in an enzyme, which stabilizes the developing negative charge on the acyl carbonyl oxygen during nucleophilic attack, can be studied using aryl ester substrates. acs.org
Historical Context and Evolution of Research on 4-Nitrophenyl Phenylacetate
The use of 4-nitrophenyl esters, including 4-nitrophenyl acetate (B1210297), as substrates in enzyme assays has a long history. 4-Nitrophenyl acetate is a well-known substrate for esterases and is used to study enzyme mechanisms and substrate specificity due to its enzymatic hydrolysis properties. guidechem.com The release of 4-nitrophenol (B140041) upon hydrolysis can be easily monitored spectrophotometrically, making it a convenient tool for kinetic studies. csic.esnih.gov
Over time, research has expanded to include a variety of 4-nitrophenyl esters with different acyl groups to investigate the steric and electronic effects on enzyme activity. For example, studies have compared the hydrolysis of 4-nitrophenyl acetate, 4-nitrophenyl propionate, and other derivatives. researchgate.net This has allowed for a deeper understanding of the active sites of enzymes like penicillin G acylase and how mutations affect their catalytic activity. csic.esnih.gov
The synthesis of various 4-nitrophenyl esters has been achieved through methods such as the acylation of 4-nitrophenol with an acid chloride or an anhydride (B1165640). emerginginvestigators.org The evolution of research has also seen the use of this compound and related compounds in the development of new chemical probes and in the study of enzyme inhibition. ontosight.ai
Overview of Key Research Domains for this compound
The primary research domain for this compound and its analogs is in enzyme kinetics and mechanistic studies. It is frequently used as a substrate to assay the activity of various hydrolases, including esterases and lipases. ontosight.ai
Enzyme Kinetics and Mechanistic Elucidation: 4-Nitrophenyl esters are instrumental in studying the kinetics of enzyme-catalyzed reactions. The release of the chromogenic 4-nitrophenolate (B89219) upon hydrolysis allows for continuous monitoring of the reaction rate. This has been applied to a wide range of enzymes, including:
Penicillin G acylase: Studies have used 4-nitrophenyl acetate to investigate the kinetics of this enzyme, including the effects of mutations on its acylation and deacylation steps. csic.esnih.gov
Lipases: Various 4-nitrophenyl esters with different fatty acid chain lengths, such as 4-nitrophenyl palmitate, are used to characterize the substrate specificity of lipases. e-ksbbj.or.krmedchemexpress.com
Carbonic Anhydrase III: 4-Nitrophenyl acetate has been used as a substrate to study the esterase activity of this enzyme. guidechem.com
Human Serum Albumin: The pseudo-enzymatic hydrolysis of 4-nitrophenyl acetate by human serum albumin has been investigated to understand its catalytic activity. ebi.ac.uk
Inhibitor Screening and Characterization: These substrates are also valuable in screening for and characterizing enzyme inhibitors. A compound that reduces the rate of hydrolysis of a 4-nitrophenyl ester is a potential inhibitor of the enzyme being studied.
Biocatalysis and Synthesis: The enantioselective hydrolysis or synthesis involving aryl esters is an area of active research. For instance, the dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids can be used to produce optically active β-hydroxy esters. rsc.org
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁NO₄ |
| Molecular Weight | 257.24 g/mol |
| Appearance | Solid |
Table 2: Related Compounds and Their Applications in Research
| Compound Name | Application |
|---|---|
| 4-Nitrophenyl acetate | Substrate for esterases and lipases. guidechem.come-ksbbj.or.kr |
| 4-Nitrophenyl propionate | Used in comparative kinetic studies of enzymes. researchgate.net |
| 4-Nitrophenyl palmitate | Substrate for characterizing lipase (B570770) activity. medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(10-11-4-2-1-3-5-11)19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYHGZXPSAYXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336328 | |
| Record name | 4-nitrophenyl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200947 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1223-44-5 | |
| Record name | 4-nitrophenyl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 4 Nitrophenyl Phenylacetate
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is the hallmark reaction of 4-nitrophenyl phenylacetate (B1230308). This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate, which then collapses to expel the 4-nitrophenoxide anion and form a new acyl compound.
Hydrolysis of 4-nitrophenyl phenylacetate results in the formation of phenylacetic acid and 4-nitrophenol (B140041). This reaction can be catalyzed by acids, bases, or metal ions.
General Acid-Base Catalysis: The hydrolysis of esters like this compound is subject to both general acid and general base catalysis. In general base catalysis, a base (B:) removes a proton from the attacking nucleophile (e.g., water), increasing its nucleophilicity. The hydrolysis of substituted phenyl esters of phenylacetic acid is catalyzed by general bases, with the catalytic coefficients obeying the Brønsted relation. rsc.org For the related compound p-nitrophenyl acetate (B1210297) (PNPA), the reaction exhibits a characteristic U-shaped pH-rate profile, which confirms contributions from both acid- and base-promoted pathways. irejournals.com At low pH, the reaction is slow (specific-acid catalysis), while the rate increases significantly in neutral to alkaline conditions due to general and specific base catalysis. irejournals.com
Metal Ion Catalysis: Metal ions can function as Lewis acids, catalyzing hydrolysis by coordinating to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, increasing its electrophilicity and making it more susceptible to attack by a nucleophile, such as water or a metal-bound hydroxide (B78521) ion. usu.edu For instance, zinc complexes have been shown to catalyze the hydrolysis of 4-nitrophenyl acetate. researchgate.net In one proposed mechanism, a zinc-bound alcohol is activated for a nucleophilic attack on the ester. researchgate.net Another pathway involves the attack of a spontaneously generated metal-hydroxide species (e.g., Zn-OH⁻) on the ester carbonyl. researchgate.net The active catalyst can be monomeric, where the substrate and the attacking hydroxide are coordinated to the same metal center, or dimeric, where the substrate coordinates to one metal ion and is attacked by a hydroxide coordinated to the adjacent metal ion. usu.edu
Transesterification is a process where the 4-nitrophenoxy group of this compound is exchanged with another alcohol moiety. This reaction is essentially a nucleophilic acyl substitution where the nucleophile is an alcohol. In enzymatic systems, transesterification can occur via a "ping-pong" mechanism. semanticscholar.org In this pathway, the enzyme first reacts with the this compound, leading to the release of 4-nitrophenol and the formation of an acyl-enzyme intermediate. This intermediate then reacts with a second substrate, such as an alcohol or another ester, to release the final product and regenerate the free enzyme. semanticscholar.org
Aminolysis involves the reaction of this compound with an amine, yielding a phenylacetamide and 4-nitrophenol. Kinetic studies of the reaction with a series of alicyclic amines in an aqueous DMSO solution show that the reaction proceeds via a standard BAc2 (base-catalyzed, acyl-cleavage, bimolecular) mechanism. koreascience.kr The reactivity of the amines increases with their basicity. koreascience.kr
A study comparing this compound with 4-nitrophenyl benzoate (B1203000) found that the phenylacetate is 3-6 times more reactive towards all amines studied. koreascience.kr This enhanced reactivity is attributed to reduced steric hindrance due to the methylene (-CH₂) spacer between the phenyl ring and the carbonyl group in the phenylacetate. koreascience.kr The Brønsted-type plots for these reactions are linear, with a βnuc value of 0.81 for this compound, which indicates a significant degree of bond formation in the transition state. koreascience.kr The linearity of the plot suggests that the reaction proceeds through a single, consistent mechanism without a change in the rate-determining step for the series of amines investigated. koreascience.kr
Investigation of Tetrahedral Intermediates in this compound Reactions
The reactions of this compound, particularly nucleophilic acyl substitutions, proceed through a high-energy tetrahedral intermediate. semanticscholar.orgdiva-portal.org This intermediate is formed when the nucleophile attacks the sp²-hybridized carbonyl carbon, causing it to rehybridize to a more sterically hindered sp³ configuration with a negative charge on the oxygen atom (an oxyanion).
Elimination-Addition Mechanisms (e.g., E1cB) in Selected Reactions
Under certain conditions, particularly with strong bases and substrates possessing an acidic α-hydrogen, the reaction of phenylacetate esters can proceed through an elimination-addition pathway, specifically the E1cB (Elimination Unimolecular conjugate Base) mechanism, rather than direct nucleophilic acyl substitution. rsc.org This two-step mechanism involves the initial deprotonation of the α-carbon by a base to form a carbanion (the conjugate base). wikipedia.orgmasterorganicchemistry.com This carbanion is stabilized by the adjacent carbonyl group. In the subsequent, typically rate-determining step, the leaving group (4-nitrophenoxide) is expelled to form a highly reactive ketene (B1206846) intermediate. rsc.org This ketene is then rapidly attacked by a nucleophile (such as water or an amine) present in the reaction mixture to yield the final product.
Kinetic and Thermodynamic Parameters of this compound Transformations
The rates of reactions involving this compound are highly dependent on the nucleophile, catalyst, and reaction conditions. For the aminolysis with a series of alicyclic amines, second-order rate constants (k₂) have been determined spectrophotometrically. koreascience.kr The data shows a clear correlation between the basicity of the amine (pKₐ) and the reaction rate.
Table 1: Second-order rate constants (k₂) for the reaction of this compound with selected alicyclic amines in H₂O containing 20 mole % DMSO at 25.0 °C. Data sourced from koreascience.kr.
For the closely related hydrolysis of p-nitrophenyl acetate (PNPA), a comprehensive study across a range of pH and temperatures yielded key thermodynamic activation parameters. irejournals.com These values provide insight into the energy profile and transition state of the reaction.
Table 2: Activation parameters for the hydrolysis of p-nitrophenyl acetate. These values are consistent with a bimolecular, ordered transition state. irejournals.com Note: Data is for p-nitrophenyl acetate, a structurally similar compound.
Influence of Solvent Effects, pH, and Ionic Strength on Reactivity
The reactivity of this compound is profoundly influenced by the surrounding medium. Factors such as the solvent, the concentration of hydrogen ions (pH), and the ionic strength of the solution can significantly alter the rate and mechanism of its reactions, particularly hydrolysis.
Solvent Effects
The nature of the solvent plays a critical role in the reaction kinetics of this compound. The polarity of the solvent and its ability to solvate the reactants and transition states are key determinants of the reaction rate.
Detailed studies have compared the reaction of 4-nitrophenyl acetate, a closely related compound, in different solvent systems. For instance, the second-order rate constants for the reaction with imidazole (B134444) are reportedly ten times higher in water than in ethanol solutions. niscpr.res.inresearchgate.net This difference is attributed to better solvation of the initial state and less solvation of the excited state in the alcohol medium. niscpr.res.inresearchgate.net The entropy of activation in water is more negative, which suggests a more structured excited state in water. niscpr.res.inresearchgate.net
In mixtures of dimethyl sulfoxide (DMSO) and water, the rate of alkaline hydrolysis of p-nitrophenyl acetate increases dramatically as the proportion of DMSO increases. scholaris.ca For example, the second-order rate constant (kN) for the reaction with hydroxide ion increases from 11.6 M-1s-1 in pure water to 32,800 M-1s-1 in 80 mol % DMSO. scholaris.ca This enhanced reactivity is not solely due to the destabilization of the hydroxide ion but also involves the solvation of the transition state. scholaris.ca
The use of ionic liquids as a reaction medium has also been explored. Kinetic studies of the aminolysis of 4-nitrophenyl acetate with secondary alicyclic amines in acetonitrile (B52724) and various ionic liquids have shown that the activation parameters are sensitive to the structural properties of the ionic liquids. researchgate.net
The solvolysis of p-nitrophenyl chloroformate, another related ester, has been analyzed using the Grunwald-Winstein equation to quantify solvent effects. The sensitivity towards changes in solvent nucleophilicity and ionizing power suggests a bimolecular mechanism where the addition step is rate-determining. mdpi.com
Table 1: Effect of Solvent on the Second-Order Rate Constant (kN) for the Alkaline Hydrolysis of p-Nitrophenyl Acetate at 25.0 ± 0.1 °C scholaris.ca
| Solvent Composition (mol % DMSO in H₂O) | kN (M⁻¹s⁻¹) |
| 0 | 11.6 |
| 10 | 33.1 |
| 20 | 83.2 |
| 30 | 214 |
| 40 | 550 |
| 50 | 1,480 |
| 60 | 4,270 |
| 70 | 11,500 |
| 80 | 32,800 |
Influence of pH
The pH of the reaction medium has a pronounced effect on the hydrolysis rate of this compound, demonstrating contributions from both acid- and base-catalyzed pathways. The hydrolysis of p-nitrophenyl acetate serves as a classic model for studying acid-base catalysis. irejournals.com
A characteristic U-shaped pH-rate profile is observed for ester hydrolysis. irejournals.com At low pH, the reaction is relatively slow and is attributed to specific-acid catalysis. irejournals.com As the pH increases towards neutral and into the alkaline range, the rate of hydrolysis increases significantly. irejournals.com This acceleration is consistent with general and specific base catalysis, with the hydroxide ion-mediated pathway becoming dominant at high pH. irejournals.com
For the base hydrolysis of 4-nitrophenyl acetate with the hydroxide ion, the observed pseudo-first-order rate constant (kobs) follows the relationship kobs = ko + kOH[OH⁻], where ko represents the contributions from water and buffer-dependent reactions, and kOH is the rate constant for the specific base-catalyzed reaction. niscpr.res.inresearchgate.net
Kinetic studies monitoring the hydrolysis of p-nitrophenyl acetate spectrophotometrically across a pH range of 2 to 11 have shown that the observed rate constant (kobs) increases from approximately 0.015 min⁻¹ at pH 2 to about 0.285 min⁻¹ at pH 11, with a marked increase in rate between pH 7 and 9. irejournals.com
Table 2: Observed Pseudo-First-Order Rate Constants (kobs) for the Hydrolysis of p-Nitrophenyl Acetate at Various pH Values irejournals.com
| pH | kobs (min⁻¹) |
| 2 | ~0.015 |
| 7 | - |
| 9 | - |
| 11 | ~0.285 |
Note: Specific values between pH 7 and 9 show a pronounced acceleration.
Effect of Ionic Strength
The ionic strength of the solution can influence the reaction rate by affecting the activity of ionic species and by modulating electrostatic interactions between reactants. While specific data on the effect of ionic strength on the non-enzymatic hydrolysis of this compound is limited in the provided context, studies on related systems highlight its importance.
In enzymatic reactions involving p-nitrophenyl phosphate (B84403), a substrate analogous to this compound, ionic strength has been shown to affect both substrate binding and catalytic activity. nih.gov For instance, the affinity of Na,K-ATPase for substrates like ADP and p-nitrophenylphosphate is decreased by increasing salt concentrations. nih.gov This effect can be modeled using the Debye-Hückel theory, which relates the activity coefficients of ions to the ionic strength of the solution. nih.gov These findings suggest that electrostatic forces are significant in the binding of the substrate to the active site. nih.gov
The effect of ionic strength is often investigated by adding an inert salt, such as NaCl, to the reaction medium. irejournals.com In kinetic studies of p-nitrophenyl acetate hydrolysis across a broad pH range, the ionic strength is typically adjusted and maintained at a constant value to isolate the effects of pH. irejournals.com This practice underscores the recognized influence of ionic strength on reaction kinetics. For reactions involving charged species, an increase in ionic strength can either increase or decrease the rate constant depending on whether the charges of the reacting species are of the same or opposite sign.
Enzymatic Hydrolysis and Biocatalytic Transformations of 4 Nitrophenyl Phenylacetate
4-Nitrophenyl Phenylacetate (B1230308) as a Chromogenic Substrate for Esterases and Lipases
4-Nitrophenyl phenylacetate is an effective analytical tool for probing the activity of various hydrolytic enzymes, most notably penicillin G acylase (PGA). This enzyme's natural function is to hydrolyze penicillin G, cleaving the phenylacetyl side chain from the β-lactam nucleus. Due to the structural similarity of its acyl portion to that of penicillin G, 4-NPP is a convenient substrate for assaying PGA activity and exploring its catalytic mechanism. The enzymatic reaction involves the cleavage of the ester bond in 4-NPP, yielding phenylacetic acid and 4-nitrophenol (B140041). The rate of 4-nitrophenol formation is directly proportional to the enzyme's activity and can be quantified spectrophotometrically.
Enzyme Kinetic Assays and Steady-State Kinetics
Steady-state kinetic analysis is fundamental to characterizing enzyme-substrate interactions. For the hydrolysis of this compound, this involves measuring the initial reaction velocity (v₀) at various substrate concentrations ([S]). These data are then fitted to the Michaelis-Menten equation to determine two key kinetic parameters: the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate. The catalytic constant (k꜁ₐₜ), or turnover number, is calculated from Vₘₐₓ and the enzyme concentration, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.
Determining these parameters for phenylacetylated compounds can be complicated by low Kₘ values and significant product inhibition by the released phenylacetic acid researchgate.net. However, specialized spectrophotometric methods have been developed to overcome these challenges researchgate.net.
Table 1: Steady-State Kinetic Parameters for Hydrolysis of 4-Nitrophenyl Esters by Penicillin G Acylase Mutants
| Enzyme Variant | Substrate | Kₘ (µM) | k꜁ₐₜ (s⁻¹) |
|---|---|---|---|
| Wild-Type | 4-Nitrophenyl acetate (B1210297) | - | - |
| F360V Mutant | 4-Nitrophenyl acetate | - | - |
| Wild-Type | 4-Nitrophenyl propionate | - | - |
| F360V Mutant | 4-Nitrophenyl propionate | - | - |
Pre-Steady-State Kinetics and Burst Phase Analysis
Pre-steady-state kinetics provides insight into the individual steps of the catalytic cycle, such as substrate binding, chemical transformation, and product release. When certain enzymes, like penicillin G acylase, hydrolyze 4-nitrophenyl esters, a "burst" of 4-nitrophenol production can be observed in the initial milliseconds of the reaction. This burst phase occurs when the rate of the first chemical step (acylation of the enzyme) is faster than the rate of the subsequent step (deacylation, or hydrolysis of the modified enzyme).
The hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila has been shown to exhibit a pre-steady-state exponential phase nih.govresearchgate.net. This initial burst corresponds to the rapid formation of an acetyl-enzyme intermediate, followed by a slower, steady-state rate limited by the hydrolysis of this intermediate nih.govresearchgate.net. A similar phenomenon is expected for this compound, where a rapid acylation step would form a phenylacetyl-enzyme intermediate, leading to a burst of 4-nitrophenol before the rate-limiting deacylation step establishes the steady-state velocity. Stopped-flow spectrophotometry is the technique used to monitor these rapid initial kinetics nih.govresearchgate.net.
Substrate Specificity and Selectivity Studies
Substrate specificity studies are crucial for understanding which molecular structures an enzyme preferentially binds and transforms. By comparing the kinetic parameters (Kₘ and k꜁ₐₜ) for the hydrolysis of a series of related substrates, researchers can map the enzyme's active site preferences. For an enzyme like penicillin G acylase, comparing the hydrolysis rates of this compound with other 4-nitrophenyl esters (e.g., 4-nitrophenyl acetate, 4-nitrophenyl butyrate) reveals the enzyme's strong preference for the phenylacetyl moiety. This high specificity is a direct reflection of the enzyme's evolutionary adaptation to its natural substrate, penicillin G. Studies have shown that mutations in the active site can alter this specificity, affecting the rates of acylation and deacylation differently for various substrates nih.govresearchgate.net.
Mechanistic Elucidation of Enzyme-Catalyzed Cleavage of this compound
The enzymatic cleavage of this compound by serine hydrolases, such as penicillin G acylase, follows a well-established two-step mechanism involving a catalytic triad of amino acid residues in the enzyme's active site. This mechanism is characterized by the formation of a covalent intermediate between the enzyme and the substrate's acyl group.
Role of Specific Catalytic Residues
The catalytic activity of many esterases and lipases, including penicillin G acylase, depends on a catalytic triad, typically composed of serine (Ser), histidine (His), and aspartate (Asp) or glutamate (Glu) residues.
Serine: The hydroxyl group of the serine residue acts as a potent nucleophile. It initiates the reaction by attacking the electrophilic carbonyl carbon of the ester bond in this compound.
Histidine: The imidazole (B134444) side chain of the histidine residue functions as a general base, accepting a proton from the serine hydroxyl group. This abstraction greatly enhances the nucleophilicity of the serine oxygen, enabling it to attack the substrate. In the second stage of the reaction (deacylation), the protonated histidine acts as a general acid, donating a proton to the leaving group.
Aspartate/Glutamate: The carboxylate side chain of the aspartate or glutamate residue is hydrogen-bonded to the histidine. Its primary role is to properly orient the histidine residue and stabilize the positive charge that develops on the imidazole ring during the transition state, thereby increasing its basicity.
This charge-relay system facilitates the catalytic process, allowing for efficient cleavage of the ester bond under physiological conditions.
Acyl-Enzyme Intermediate Formation and Breakdown
The hydrolysis of this compound proceeds via a covalent catalytic mechanism involving the formation and subsequent breakdown of a phenylacetyl-enzyme intermediate.
Acylation Step: The reaction begins with the binding of 4-NPP to the enzyme's active site. The catalytic serine, activated by the nearby histidine, performs a nucleophilic attack on the substrate's carbonyl carbon. This leads to the formation of a short-lived, high-energy tetrahedral intermediate. This intermediate then collapses, breaking the ester bond. The 4-nitrophenolate (B89219) group is released as the first product, and a covalent bond is formed between the phenylacetyl group and the serine residue, creating the phenylacetyl-enzyme intermediate. The release of the yellow 4-nitrophenolate is the basis of the colorimetric assay.
Characterization of Novel Biocatalysts Utilizing this compound
Novel biocatalysts, particularly esterases and lipases, are frequently characterized using a series of p-nitrophenyl (pNP) esters to determine their substrate specificity, kinetic parameters, and optimal operating conditions. zju.edu.cnmdpi.com The use of substrates like this compound is part of a broader methodology that employs pNP esters with varying acyl chain lengths and structures. dergipark.org.tr This approach allows researchers to build a comprehensive profile of a new enzyme's catalytic activity.
The characterization process relies on the spectrophotometric detection of the hydrolysis product, 4-nitrophenol (or p-nitrophenol), which is a yellow-colored compound. nih.govsemanticscholar.org When a hydrolase cleaves the ester bond of a pNP substrate, it releases 4-nitrophenol, and the rate of its formation can be measured by monitoring the increase in absorbance at approximately 405 nm. nih.gov This rate is directly proportional to the enzyme's activity under the given conditions.
Key steps in the characterization of a novel biocatalyst using this method include:
Substrate Specificity: The enzyme is tested against a panel of pNP esters with different acyl groups (e.g., acetate, butyrate, octanoate, palmitate, and phenylacetate). dergipark.org.trdergipark.org.tr The relative rates of hydrolysis reveal the enzyme's preference for short-chain, long-chain, or aromatic acyl groups. dergipark.org.tr For example, an enzyme that efficiently hydrolyzes this compound would be characterized as having an affinity for aromatic esters.
Kinetic Analysis: By measuring the reaction rate at various substrate concentrations, key kinetic constants such as the Michaelis-Menten constant (K(m)) and the maximum reaction velocity (V({max})) can be determined. zju.edu.cnrsc.org The K(m) value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting the enzyme's affinity for the substrate. The catalytic efficiency of the enzyme is often expressed as the k({cat})/K(_m) ratio. nih.gov
Determination of Optimal Conditions: The activity of the novel biocatalyst is measured across a range of pH values and temperatures to find the optimal conditions for its function. frontiersin.orgnih.gov The enzyme's stability under these different conditions is also assessed to determine its potential for industrial applications. nih.gov
The following table presents exemplary data from the characterization of a wild-type lipase (B570770), demonstrating how its activity varies with substrates of different carbon chain lengths. A similar analysis including this compound would be used to position its substrate preference relative to aliphatic esters.
| Substrate | Acyl Group Structure | Vmax (U/mg protein) |
|---|---|---|
| p-Nitrophenyl acetate | C2 (Short Aliphatic) | 0.42 |
| p-Nitrophenyl butyrate | C4 (Short Aliphatic) | 0.95 |
| p-Nitrophenyl octanoate | C8 (Medium Aliphatic) | 1.10 |
| p-Nitrophenyl dodecanoate | C12 (Long Aliphatic) | 0.78 |
| p-Nitrophenyl palmitate | C16 (Long Aliphatic) | 0.18 |
Table 1. Example of substrate specificity for a wild-type lipase determined by measuring the maximum reaction velocity (Vmax) for the hydrolysis of various p-nitrophenyl esters. Data is illustrative of the characterization process. dergipark.org.trdergipark.org.tr
Immobilization Strategies and Bioreactor Applications for this compound Hydrolysis
For biocatalysts to be viable in industrial processes, they must be stable, reusable, and easily separated from the reaction products. nih.gov Enzyme immobilization is a key technology that addresses these challenges by confining the enzyme to a solid support material. nih.govnih.gov This technique enhances the enzyme's operational stability and allows for its repeated use, making processes more cost-effective. scienceopen.commdpi.com The strategies used for immobilizing lipases and esterases that hydrolyze pNP esters are directly applicable to the hydrolysis of this compound.
Common immobilization methods include:
Adsorption: This method is based on the physical binding of the enzyme to the surface of a support material through weak interactions like van der Waals forces or hydrogen bonds. nih.gov It is a simple and cost-effective technique, though enzyme leaching can be a drawback. nih.gov
Covalent Binding: This strategy involves the formation of strong, stable covalent bonds between the functional groups on the enzyme's surface (e.g., amino groups of lysine) and the support material. griffith.edu.au This method securely anchors the enzyme, minimizing leaching and often enhancing its stability. nih.gov
Entrapment: In this technique, the enzyme is physically confined within the porous network of a polymer or gel matrix. scienceopen.com The pore size is controlled to prevent the enzyme from leaking out while allowing the substrate and product to diffuse freely. scienceopen.com
Cross-Linking: This method creates insoluble enzyme aggregates by forming intermolecular cross-links between enzyme molecules using a bifunctional reagent. griffith.edu.au This can be done without a support (Cross-Linked Enzyme Aggregates or CLEAs), resulting in a biocatalyst with very high enzyme loading. griffith.edu.au
| Immobilization Strategy | Principle of Attachment | Common Support Materials | Key Advantage |
|---|---|---|---|
| Adsorption | Weak physical interactions (e.g., van der Waals, H-bonds) | Cellulose, Silica, Hydrophobic Polymers | Simplicity and low cost |
| Covalent Binding | Stable covalent bonds between enzyme and support | Epoxide-functionalized resins, Aldehyde-activated supports | High stability and minimal enzyme leaching |
| Entrapment | Physical confinement within a porous matrix | Alginate, Polyacrylamide, Sol-gels | Mild conditions, protects enzyme from harsh environments |
| Cross-Linking (CLEAs) | Intermolecular covalent bonds between enzyme molecules | (Carrier-free) | High enzyme concentration and stability |
Table 2. Summary of common strategies for the immobilization of enzymes used in hydrolysis reactions.
Once immobilized, these robust biocatalysts can be integrated into various bioreactor configurations for continuous industrial applications. nih.gov For the hydrolysis of substrates like this compound, common bioreactor designs include packed-bed reactors (PBRs) and continuous stirred-tank reactors (CSTRs).
In a packed-bed reactor , the immobilized enzyme particles are packed into a column, and the substrate solution is passed through it. This setup allows for continuous operation, high efficiency, and simple product separation, as the enzyme remains contained within the reactor. A continuous stirred-tank reactor maintains a constant reaction volume where the substrate is continuously fed in and the product is removed. The immobilized enzyme is retained within the reactor, often through filtration or by using magnetic supports.
The use of immobilized enzymes in bioreactors for hydrolysis offers several significant advantages:
Process Control: Continuous operation allows for steady-state conditions, leading to consistent product quality and easier process automation.
Product Purity: The enzyme is not present in the final product stream, simplifying downstream processing and purification steps. nih.gov
Enhanced Stability: Immobilization often protects the enzyme from harsh conditions such as extreme pH, temperature, or the presence of organic solvents, prolonging its active lifespan. scienceopen.com
General Catalysis of 4 Nitrophenyl Phenylacetate Reactions
Organocatalytic Activation and Transformations
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of 4-nitrophenyl phenylacetate (B1230308) and related esters like 4-nitrophenyl acetate (B1210297) (pNPA), organocatalysts primarily function by activating the ester carbonyl group or by acting as nucleophiles.
Imidazole (B134444) and its derivatives are classic examples of organocatalysts for the hydrolysis of p-nitrophenyl acetate. nih.govresearchgate.net The catalytic mechanism involves the nucleophilic attack of the imidazole nitrogen on the ester's carbonyl carbon, forming a transient acetyl-imidazolium intermediate. This intermediate is more reactive than the original ester and is subsequently hydrolyzed by water to release acetic acid and regenerate the imidazole catalyst. The efficiency of these catalysts is influenced by their basicity and steric factors; for instance, groups next to the functional nitrogen can create steric hindrance. researchgate.net
Kinetic studies on the aminolysis of 4-nitrophenyl acetate with secondary alicyclic amines in various solvents, including acetonitrile (B52724) and ionic liquids, have shown that these reactions typically proceed through a concerted mechanism. researchgate.net The reaction rates and activation parameters are sensitive to the properties of the solvent and the pKa of the amine nucleophile. researchgate.net
Key research findings in this area often involve determining catalytic constants and studying the relationship between catalyst structure and reactivity. For example, in the hydrolysis of p-nitrophenyl acetate, there is no simple correlation between the catalytic efficiency of various catalysts (like substituted pyridines or imidazole derivatives) and their pK or general nucleophilicity, indicating a complex interplay of factors. researchgate.net
Metal-Complex Catalysis (e.g., Zinc(II) Complexes, Transition Metal Catalysts)
Metal complexes are widely employed to catalyze reactions of 4-nitrophenyl phenylacetate, most notably its hydrolysis. The metal ion typically functions as a Lewis acid, activating the ester carbonyl group towards nucleophilic attack. Alternatively, it can provide a metal-bound hydroxide (B78521) ion, which acts as a potent nucleophile at neutral or near-neutral pH. researchgate.netdoi.org
Zinc(II) Complexes: Zinc is a crucial element in many hydrolytic metalloenzymes, and synthetic zinc(II) complexes serve as important models for these systems. researchgate.net Numerous studies have demonstrated the catalytic activity of macrocyclic and other zinc(II) complexes in the hydrolysis of p-nitrophenyl acetate (pNPA). researchgate.netresearchgate.netresearchgate.net The mechanism often involves the formation of a zinc-hydroxo species (L-Zn-OH), which then attacks the ester. researchgate.netnih.gov For example, a zinc(II) hydroxide complex with an N2S(thiolate) ligand was shown to catalyze pNPA hydrolysis, with a detailed kinetic study revealing a pH-independent second-order rate constant of 0.089 M⁻¹ s⁻¹. nih.gov Another study involving an alcohol-pendant nih.govaneN3-Zn complex reported a second-order rate constant of 0.14 M⁻¹ s⁻¹ for pNPA hydrolysis. researchgate.net
Other Transition Metal Complexes: Complexes of other transition metals, such as Copper(II) and Nickel(II), also exhibit catalytic activity. doi.orgnih.gov In a comparative study of the hydrolysis of p-nitrophenyl picolinate (B1231196) (PNPP), a Cu(II) complex of a D-glucosamine Schiff base was found to be a significantly more efficient catalyst than the corresponding Zn(II) complex. doi.org The rate constant for the Cu(II) complex-catalyzed reaction was determined to be 0.299 s⁻¹ at pH 8.02. doi.org This highlights how the choice of metal ion can dramatically influence catalytic performance.
The table below summarizes the catalytic activity of selected metal complexes in the hydrolysis of 4-nitrophenyl esters.
| Metal Ion | Ligand System | Substrate | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Zinc(II) | N2S(thiolate) (PATH) | pNPA | >8.1 | 0.089 | nih.gov |
| Zinc(II) | Alcohol-pendant nih.govaneN3 | pNPA | - | 0.14 | researchgate.net |
| Copper(II) | D-glucosamine Schiff base | PNPP | 8.02 | 0.299 (s⁻¹) | doi.org |
Note: pNPA = p-nitrophenyl acetate; PNPP = p-nitrophenyl picolinate. The rate constant for the Cu(II) complex was reported as a first-order rate constant.
Micellar and Supramolecular Catalysis
Supramolecular catalysis utilizes non-covalent interactions to bring reactants together within a host structure, mimicking enzymatic catalysis. wikipedia.org Micelles and cyclodextrins are common supramolecular systems used to catalyze reactions of this compound and its analogs.
Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules, like the phenyl group of an ester, in their cavity. ias.ac.in This encapsulation alters the substrate's environment and can significantly accelerate its cleavage. The hydrolysis of phenylphenyl acetates in the presence of β-cyclodextrin exhibits saturation kinetics, indicating the formation of a CD-ester inclusion complex. ias.ac.in For some reactions, the rate enhancement can be substantial. For instance, a β-cyclodextrin carrying two imidazole groups was developed to mimic ribonuclease A, accelerating the cleavage of a cyclic phosphate (B84403) substrate by 120-fold. wikipedia.org The catalysis of ester aminolysis by various cyclodextrins has also been studied, showing both rate acceleration (up to 180-fold) and retardation, depending on the specific ester, amine, and cyclodextrin (B1172386) involved. nih.gov
Micellar Systems: Micelles formed from surfactants in aqueous solution can also serve as catalysts. The hydrophobic core of the micelle can concentrate organic substrates, increasing their effective concentration and altering the reaction environment. The hydrolysis of p-nitrophenyl picolinate has been studied in the presence of cetyltrimethylammonium bromide (CTAB) micelles containing Cu(II) and Ni(II) complexes. nih.gov The metallomicellar system showed enhanced catalytic activity, with kinetic parameters depending on the pH and the structure of the ligands. nih.gov
Heterogeneous Catalysis and Solid-Phase Reactions
Heterogeneous catalysis involves catalysts in a different phase from the reactants, often a solid catalyst in a liquid or gas phase. This approach offers advantages in catalyst separation and recycling.
Catalytic Reduction: While hydrolysis targets the ester bond, the nitro group of this compound (or its hydrolysis product, 4-nitrophenol) can be transformed via heterogeneous catalytic reduction. Metal nanoparticles (NPs) are highly effective for this purpose. Catalysts based on gold (Au), silver (Ag), copper (Cu), and palladium (Pd) nanoparticles supported on materials like magnetite have been shown to efficiently reduce nitrophenols to aminophenols in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govnih.gov The catalytic activity generally follows the trend Au > Ag > Cu. nih.gov This transformation is environmentally significant as it converts a toxic pollutant into a valuable chemical intermediate. nih.gov
Solid-Phase Reactions: 4-Nitrophenyl esters are frequently used as activated intermediates in solid-phase synthesis, particularly in the formation of amide bonds during peptide synthesis. frontiersin.orgnih.gov In this methodology, an amino acid or peptide is anchored to a solid resin support. The carboxyl group of the next amino acid to be added is activated as a 4-nitrophenyl ester. This activated ester then readily reacts with the free amino group of the resin-bound peptide, forming a new peptide bond and releasing 4-nitrophenol (B140041). This "cyclative cleavage" strategy is also used in the synthesis of cyclic peptides, where an activated ester on the resin reacts with an amine on the same molecule to form the cyclic product. frontiersin.org
| Catalyst System | Reactant | Transformation | Key Finding | Reference |
| Au, Ag, Cu NPs on Magnetite | 4-Nitrophenol | Reduction to 4-aminophenol | Activity trend: Au > Ag > Cu | nih.gov |
| Pd Nanoparticles | N-4-nitrophenyl nicotinamide | Hydrogenation to primary amine | Selective conversion achieved in a micro-packed bed reactor | rsc.org |
| Resin-bound ester | Peptidyl-MeDbz-Gly-Rink-ChemMatrix | Cyclization/Amide bond formation | 4-Nitrophenyl chloroformate used to create an active intermediate for cyclization | frontiersin.org |
Photochemical and Electrochemical Approaches to this compound Reactions
Photochemical Reactions: A photochemical reaction occurs when a molecule absorbs light energy, leading to an electronically excited state that can undergo transformations not readily accessible under thermal conditions. thermofisher.commsu.edu The fundamental laws of photochemistry dictate that light must be absorbed for a reaction to occur (Grotthuss-Draper law) and that one photon typically activates one molecule (Stark-Einstein law). msu.edu While specific photochemical studies on this compound are not prominent in the reviewed literature, general principles suggest potential reaction pathways. Absorption of UV light could potentially lead to the homolytic cleavage of the ester bond or transformations involving the nitroaromatic system. For example, electrocyclic ring-opening reactions are known to occur in irradiated cyclohexadienones, forming highly reactive ketene (B1206846) intermediates. msu.edu
Electrochemical Approaches: Electrochemical methods can be used to drive redox reactions. The nitro group of 4-nitrophenol is electrochemically active and can be reduced at the surface of a modified electrode. Numerous electrochemical sensors have been developed for the detection of 4-nitrophenol based on its reduction. semanticscholar.orgrsc.org These sensors often use glassy carbon electrodes modified with nanomaterials like reduced graphene oxide (RGO) and gold nanoparticles. rsc.org The synergistic effect of these materials facilitates electron transfer and enhances the electrochemical reduction of the nitro group to a hydroxylamine (B1172632) or amine group, demonstrating a viable electrochemical pathway for transforming this functional group. semanticscholar.orgrsc.org
Derivatives, Analogues, and Structure Reactivity Relationships of Phenylacetate Esters
Synthesis and Characterization of Substituted Phenylacetate (B1230308) Analogues
The synthesis of substituted phenylacetate analogues is a cornerstone of research in this field, enabling the systematic investigation of structure-activity relationships. A variety of synthetic methodologies are employed to introduce substituents onto both the phenyl and acetate (B1210297) moieties of the core structure. Common strategies include the esterification of substituted phenols with phenylacetic acid or its derivatives, and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.
For instance, ortho-substituted phenylacetic acid derivatives have been synthesized using a palladium-catalyzed Suzuki coupling reaction between an appropriately substituted boronic acid and an alkyl halide inventivapharma.com. The synthesis of non-commercially available methyl-bearing aryl boronic esters from aniline (B41778) has also been successfully performed, further expanding the range of accessible analogues inventivapharma.com. Another versatile approach involves the carbonylation of benzyl (B1604629) chloride derivatives using a palladium catalyst, which provides a mild and effective route to phenylacetic acid derivatives researchgate.net.
The characterization of these newly synthesized analogues is crucial to confirm their structure and purity. A suite of analytical techniques is routinely employed for this purpose. Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups, such as the ester carbonyl stretch. Nuclear magnetic resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the chemical environment of individual atoms, allowing for the precise determination of the molecular structure. Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.
Table 1: Spectroscopic Data for a Representative Phenylacetate Analogue: p-Cresyl Phenylacetate researchgate.netroyalsocietypublishing.org
| Spectroscopic Technique | Characteristic Data |
| FTIR (cm⁻¹) | 1742 (C=O, ester), 1506 (C-O stretching), 2925 (C-H stretching) |
| ¹H NMR (δ, ppm) | 2.33 (s, 3H), 3.85 (s, 2H), 6.92 (d, 2H), 7.15 (d, 2H), 7.30–7.38 (m, 5H) |
| ¹³C NMR (δ, ppm) | 170.0, 148.6, 135.3, 133.6, 129.8, 129.3, 128.7, 127.2, 121.1, 40.8, 20.7 |
Systematic Modifications of the Nitrophenyl Moiety
Systematic modifications of the nitrophenyl moiety in phenylacetate esters are instrumental in dissecting the electronic effects on their reactivity. The position of the nitro group on the phenyl ring significantly influences the electrophilicity of the carbonyl carbon and the stability of the leaving group in hydrolysis reactions. While 4-nitrophenyl phenylacetate is the most commonly studied isomer due to the strong electron-withdrawing effect of the para-nitro group, the synthesis and study of ortho- and meta-substituted analogues provide a more complete understanding of these electronic effects.
The synthesis of these positional isomers can be achieved through the esterification of the corresponding nitrophenols (i.e., 2-nitrophenol (B165410) and 3-nitrophenol) with phenylacetic acid or its activated derivatives. The reactivity of these isomers can then be compared to the para-substituted analogue. For example, the nitration of phenyl acetate can lead to a mixture of ortho- and para-nitrophenyl (B135317) acetate, with the directing effects of the acetate group influencing the product distribution quora.com.
The electronic influence of the nitro group is not limited to its position. Further modifications could involve the introduction of additional substituents on the nitrophenyl ring to fine-tune its electronic properties. The electron-attracting ability of the nitro group can be modulated by the presence of other electron-donating or electron-withdrawing groups on the same aromatic ring researchgate.net.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are a powerful computational tool used to correlate the chemical structure of a series of compounds with their measured reactivity. In the context of phenylacetate esters, QSRR models can be developed to predict their reaction rates, such as the rate of hydrolysis, based on various molecular descriptors. These descriptors can be electronic (e.g., Hammett constants, atomic charges), steric (e.g., van der Waals volume), or hydrophobic in nature.
A particularly relevant approach is the use of Hammett linear free-energy relationships (LFERs). The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects.
For instance, in the enzymatic hydrolysis of a series of para-substituted nitrophenyl benzoate (B1203000) esters, a Hammett plot can reveal changes in the rate-determining step of the reaction mechanism semanticscholar.org. An inflection point in the Hammett plot can indicate a shift from nucleophilic attack being the rate-determining step for electron-donating substituents to another step becoming rate-limiting for electron-withdrawing substituents semanticscholar.org. Such studies have found a correlation between hydrolytic rates and the calculated charge density of the carbonyl carbon semanticscholar.org.
Probing Active Site Architectures through Analogous Substrate Studies
Substituted phenylacetate esters, particularly those with a chromogenic leaving group like 4-nitrophenol (B140041), are widely used as probes to investigate the active site architectures of enzymes. By systematically varying the structure of the substrate analogue and observing the resulting changes in enzymatic activity, researchers can infer details about the size, shape, and chemical environment of the enzyme's active site.
These "activity-based probes" can be designed to be specific for certain classes of enzymes, such as serine hydrolases. The reaction of the probe with the active site of the enzyme, often leading to a covalent modification, can be monitored to provide information about the enzyme's function.
For example, a series of 1,3,4-oxadiazole (B1194373) analogues have been synthesized and their biological activities evaluated, demonstrating how structural modifications can influence their interaction with biological targets nih.gov. Similarly, the synthesis of N-substituted Clausenamide analogues has been developed to explore their biological properties mdpi.com. The use of such analogues allows for the mapping of the steric and electronic requirements of an enzyme's active site, providing valuable insights for the design of more potent and selective inhibitors or substrates.
Impact of Steric and Electronic Effects on Reaction Rates and Pathways
The rates and pathways of reactions involving phenylacetate esters are profoundly influenced by both steric and electronic effects. These effects arise from the substituents present on both the phenyl and acetate portions of the molecule.
Electronic Effects: The electronic nature of substituents on the aromatic ring plays a critical role in determining the reactivity of the ester. Electron-withdrawing groups, such as the nitro group in this compound, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increased rate of hydrolysis. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing down the rate of nucleophilic attack. The position of the substituent also matters, with para-substituents typically exerting a stronger electronic influence than meta-substituents due to resonance effects.
Steric Effects: Steric hindrance can significantly impact reaction rates by impeding the approach of a nucleophile to the reaction center. Bulky substituents near the ester carbonyl group can sterically shield it, slowing down the rate of reactions such as hydrolysis. For example, ortho-substitution on the phenyl ring can lead to a significant decrease in reaction yields or rates compared to their para- or meta-substituted counterparts. The interplay between steric and electronic effects can be complex, with both factors needing to be considered to fully understand the reactivity of a given phenylacetate analogue. For instance, in the hydrolysis of unsymmetrical imides, an interplay of both steric and electronic effects is observed in determining the regioselectivity of the cleavage.
Advanced Analytical Methodologies in 4 Nitrophenyl Phenylacetate Research
Spectrophotometric Monitoring of 4-Nitrophenol (B140041) Release for Kinetic Studies
A cornerstone technique for studying the kinetics of reactions involving 4-nitrophenyl phenylacetate (B1230308) is UV-visible spectrophotometry. This method leverages the distinct spectral properties of the reaction product, 4-nitrophenol (or its corresponding phenolate ion), which is released upon hydrolysis of the ester bond.
The hydrolysis of 4-nitrophenyl phenylacetate yields 4-nitrophenol, a compound that exhibits a strong, characteristic yellow color in solution. semanticscholar.org This color is due to its absorbance of light in the visible region of the electromagnetic spectrum. Kinetic data can be obtained by spectroscopically tracking the release of this product. semanticscholar.org The rate of the reaction is determined by monitoring the increase in absorbance at a specific wavelength over time. For 4-nitrophenol, this peak absorbance is typically observed around 405-413 nm. semanticscholar.orgsigmaaldrich.com
The general procedure involves preparing a solution containing the enzyme or catalyst in a suitable buffer, adding the this compound substrate to initiate the reaction, and immediately placing the mixture in a spectrophotometer. The absorbance is then recorded at fixed time intervals. The rate of 4-nitrophenol formation, and thus the rate of the reaction, is calculated from the initial linear portion of the absorbance versus time plot, using the Beer-Lambert law. This law relates absorbance to the concentration of the absorbing species, requiring a known molar extinction coefficient for 4-nitrophenol under the specific assay conditions (e.g., pH, solvent). nih.gov
| Parameter | Typical Value/Range | Reference |
| Monitored Species | 4-Nitrophenol / 4-Nitrophenolate (B89219) | semanticscholar.org |
| Wavelength (λmax) | 405 - 413 nm | semanticscholar.orgsigmaaldrich.com |
| Principle | Beer-Lambert Law | semanticscholar.org |
| Application | Enzyme kinetic studies (e.g., esterases, lipases) | sigmaaldrich.comresearchgate.net |
This table provides typical values for the spectrophotometric analysis of 4-nitrophenol release.
This colorimetric assay is widely used due to its simplicity, sensitivity, and amenability to continuous monitoring, making it a powerful tool for determining kinetic parameters such as Michaelis-Menten constants. researchgate.netresearchgate.net
Chromatographic Techniques for Reaction Mixture Analysis and Product Isolation
Chromatography is an essential analytical technique for the separation, identification, and quantification of the components within a reaction mixture containing this compound and its products. nih.gov High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method in this context. nih.govresearchgate.net
In a typical HPLC analysis of a this compound hydrolysis reaction, the mixture is injected into a column containing a stationary phase. A liquid mobile phase is then pumped through the column under high pressure. nih.gov The separation of the components—unreacted this compound, 4-nitrophenol, and phenylacetic acid—is achieved based on their differential partitioning between the stationary and mobile phases. nih.gov
A UV detector is commonly employed to detect the separated compounds as they elute from the column. nih.gov By comparing the retention times of the peaks in the chromatogram to those of known standards, the individual components can be identified. Furthermore, the area under each peak is proportional to the concentration of the corresponding compound, allowing for accurate quantification of both the consumption of the reactant and the formation of products. researchgate.net This quantitative data is invaluable for confirming reaction yields and for more complex kinetic analyses where spectrophotometry alone may be insufficient.
| Technique | Application in this compound Research | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of reactants and products | Retention Time, Peak Area |
| Gas Chromatography (GC) | Analysis of volatile derivatives of reaction components | Retention Time, Peak Area |
| Thin-Layer Chromatography (TLC) | Rapid qualitative monitoring of reaction progress | Retention Factor (Rf) |
This interactive table outlines the primary chromatographic techniques and their applications in the analysis of this compound reactions.
Mass Spectrometry for Mechanism Elucidation and Product Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in the study of this compound for confirming the identity of reaction products and elucidating reaction mechanisms.
When a sample from a reaction mixture is introduced into the mass spectrometer, the molecules are ionized. The resulting ions are then separated based on their m/z ratio and detected. The mass spectrum produced shows the relative abundance of each ion. For a reaction involving this compound (molar mass: 181.15 g/mol ), MS can be used to confirm the presence of the expected hydrolysis products: 4-nitrophenol and phenylacetic acid.
Furthermore, by coupling MS with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), each component of the reaction mixture can be separated before being introduced into the mass spectrometer. nih.gov This provides mass spectra for each individual compound, greatly aiding in their identification. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to fragment the ions of interest. The resulting fragmentation patterns provide detailed structural information, which can be crucial for identifying unknown intermediates and byproducts, thereby offering deeper insight into the reaction mechanism.
| Ion | Expected m/z (for [M+H]⁺) | Method of Detection |
| This compound | 182.15 | LC-MS |
| 4-Nitrophenol | 140.11 | LC-MS, GC-MS |
| Phenylacetic acid | 137.14 | LC-MS, GC-MS |
This table shows the expected mass-to-charge ratios for the primary compounds in a this compound hydrolysis reaction, assuming protonation in the mass spectrometer.
NMR Spectroscopy for Structural Characterization of Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules, including this compound and its reaction products. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms.
¹H NMR spectroscopy of this compound would show characteristic signals for the aromatic protons on both the 4-nitrophenyl and the phenylacetyl moieties, as well as a singlet for the methylene (-CH₂) protons. Upon hydrolysis, the disappearance of these signals and the appearance of new signals corresponding to 4-nitrophenol and phenylacetate would be observed. For example, the aromatic protons on the 4-nitrophenol ring would exhibit a distinct splitting pattern, and a new set of signals would appear for the protons of the phenylacetate ion.
¹³C NMR provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester in this compound would have a characteristic chemical shift. Following hydrolysis, this signal would be replaced by the signal for the carboxylate carbon in phenylacetate. By analyzing the chemical shifts, splitting patterns (in ¹H NMR), and integration of the signals, the precise structure of starting materials, intermediates, and final products can be confirmed.
| Compound | Key ¹H NMR Signals (ppm, approximate) | Key ¹³C NMR Signals (ppm, approximate) |
| This compound | 8.2 (d, Ar-H ortho to NO₂), 7.3 (d, Ar-H meta to NO₂), 7.4 (m, Phenyl-H), 3.8 (s, -CH₂) | 170 (C=O), 155 (C-OAr), 145 (C-NO₂), 125 (Ar-CH meta to NO₂), 122 (Ar-CH ortho to NO₂), 134-127 (Phenyl-C), 41 (-CH₂) |
| 4-Nitrophenol | 8.1 (d, Ar-H ortho to NO₂), 6.9 (d, Ar-H meta to NO₂) | 162 (C-OH), 141 (C-NO₂), 126 (Ar-CH ortho to NO₂), 116 (Ar-CH meta to NO₂) |
| Phenylacetate | 7.3 (m, Phenyl-H), 3.5 (s, -CH₂) | 178 (COO⁻), 136-126 (Phenyl-C), 45 (-CH₂) |
This table presents predicted ¹H and ¹³C NMR chemical shifts for this compound and its hydrolysis products based on known data for similar structures. rsc.orgchemicalbook.com
Application of High-Throughput Screening Platforms
The colorimetric nature of the hydrolysis of this compound makes it an ideal substrate for high-throughput screening (HTS) platforms. stanford.edu HTS allows for the rapid testing of thousands of compounds for their ability to modulate the activity of a particular enzyme, such as an esterase or lipase (B570770). stanford.edunih.gov
In a typical HTS assay for enzyme inhibitors, an enzyme that hydrolyzes this compound is incubated with the substrate in the wells of a microplate. nih.gov The reaction produces the yellow 4-nitrophenol, and the rate of color formation is measured using a microplate reader. sigmaaldrich.com To screen for inhibitors, a library of test compounds is added to the individual wells. researchgate.net Compounds that inhibit the enzyme will cause a decrease in the rate of 4-nitrophenol production compared to a control well with no inhibitor. mdpi.com
This method is highly efficient and allows for the rapid identification of "hits" from large chemical libraries. mdpi.com The simplicity and robustness of the this compound assay have made it a staple in academic and industrial research for discovering new enzyme inhibitors and for directed evolution campaigns aimed at engineering enzymes with improved catalytic properties. nih.govrsc.org
| HTS Application | Principle | Readout | Throughput |
| Enzyme Inhibitor Screening | Inhibition of enzymatic hydrolysis of this compound | Decreased absorbance at ~410 nm | High (1000s of compounds/day) |
| Directed Evolution of Enzymes | Screening mutant enzyme libraries for enhanced hydrolytic activity | Increased absorbance at ~410 nm | High (1000s of variants/day) |
This table summarizes the application of this compound in high-throughput screening platforms.
Emerging Research Directions and Future Perspectives for 4 Nitrophenyl Phenylacetate
Development of Novel Chemical Probes and Enzyme Activity Sensors
The inherent properties of 4-nitrophenyl esters, including 4-nitrophenyl phenylacetate (B1230308), make them valuable platforms for the development of novel chemical probes and enzyme activity sensors. The principle behind their use lies in the enzymatic hydrolysis of the ester bond, which releases 4-nitrophenol (B140041) (or its anionic form, 4-nitrophenolate (B89219), at higher pH). This product is a chromophore, exhibiting a distinct yellow color that can be readily quantified using spectrophotometry, typically by monitoring the increase in absorbance around 400-415 nm. semanticscholar.orgmdpi.com This straightforward, colorimetric readout forms the basis for a wide range of enzyme assays, particularly for hydrolases like esterases and lipases.
Researchers are leveraging this mechanism to create more sophisticated analytical tools. By modifying the phenylacetate portion of the molecule, probes can be designed to have greater specificity for particular enzymes. This allows for the screening of enzyme activity in complex biological samples and the high-throughput screening of potential enzyme inhibitors. nih.govresearchgate.net The development of activity-based probes (ABPs) represents a significant advancement, where the probe not only reports on activity but also covalently binds to the active site of the enzyme, enabling more detailed characterization and identification of active enzymes within a proteome. nih.govresearchgate.netchemrxiv.org
Furthermore, the concept is being extended to create sensors for various environmental and biological monitoring applications. For instance, the inhibition of an esterase by specific pollutants, such as organophosphate pesticides, can be monitored using 4-nitrophenyl acetate (B1210297) as the substrate. A decrease in the rate of 4-nitrophenol production indicates the presence and potency of the inhibitor. mdpi.comnih.gov This principle is being adapted to develop biosensors for the rapid detection of environmental toxins.
Integration into Polymeric Materials and Functional Surfaces
The integration of 4-nitrophenyl phenylacetate and related p-nitrophenyl esters into polymeric materials and onto functional surfaces is an emerging area with potential applications in materials science and biocatalysis. The ester can be incorporated into polymer chains or attached to surfaces, creating materials with responsive or catalytic properties.
One approach involves using polymer micelles to promote and control reactions at solid surfaces. For example, polymer micelles have been shown to facilitate the adhesion of lipophilic p-nitrophenyl esters to surfaces like quartz and polystyrene. nih.gov The hydrolysis of these surface-bound esters can then be studied, providing a model system for understanding reactions in confined environments or for developing surfaces with controlled release or sensing capabilities. nih.gov The extent of the hydrolysis reaction serves as a probe to investigate the adhesion of the polymer/ester coaggregates to the surface. nih.gov
Another strategy involves synthesizing polymers that contain p-nitrophenyl ester moieties. For instance, 4-nitrophenyl acrylate can be copolymerized to create functional polymer supports. researchgate.net The nitrophenyl group acts as a reactive handle that can be subsequently hydrolyzed or replaced, allowing for the functionalization of the polymer. This approach can be used to create materials with tailored surface properties or to immobilize enzymes and other molecules. Research has also explored semifluorinated quaternary ammonium polymer latexes and films that promote the hydrolysis of p-nitrophenyl esters, demonstrating the potential for creating self-cleaning or catalytic surfaces.
Applications in Chemoenzymatic Synthesis and Cascade Reactions
Chemoenzymatic synthesis, which combines chemical and enzymatic steps to create complex molecules, is a powerful strategy in modern organic chemistry. ucl.ac.uknih.gov In this context, 4-nitrophenyl esters are valuable as activated intermediates and as substrates in key enzymatic transformations. The 4-nitrophenyl group is an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon, which can be exploited in both chemical and enzymatic reactions.
A common chemoenzymatic strategy involves the chemical synthesis of a mixture of isomers (e.g., anomers of a glycoside), followed by selective enzymatic hydrolysis of the unwanted isomer. mdpi.comresearchgate.net For example, a mixture of α- and β-anomers of a 4-nitrophenyl glycoside can be synthesized chemically, and then an enzyme specific for the β-anomer is used to hydrolyze it, allowing for the simple separation of the desired α-anomer. mdpi.comresearchgate.net This approach combines the efficiency of chemical synthesis with the high selectivity of enzymatic catalysis. Similar strategies have been used in the synthesis of various compounds, including 4-nitrophenyl caffeate for use in esterase assays. nih.gov
In cascade reactions, where multiple chemical transformations occur in a single pot, activated esters like 4-nitrophenyl carbonates (a related compound) can serve as key reactants. baranlab.org They can initiate a sequence of reactions by reacting with a nucleophile. For instance, the reaction of p-nitrophenyl carbonates with amidine bases like DBU has been shown to trigger a ring-opening cascade to form lactam carbamates. beilstein-journals.org While direct examples involving this compound in complex cascades are still emerging, its reactivity profile suggests its potential as a component in the design of novel, efficient synthetic sequences that combine chemical activation with subsequent transformations. baranlab.org
Exploration in Environmental Bioremediation Model Systems
This compound serves as a useful model compound in the study of environmental bioremediation. Its enzymatic hydrolysis releases 4-nitrophenol (PNP), a compound listed as a priority pollutant by environmental agencies due to its toxicity. nih.govnih.govnih.gov Consequently, the degradation of PNP has been extensively studied, and 4-nitrophenyl esters are often used as model substrates to identify and characterize microorganisms and enzymes capable of breaking down nitroaromatic compounds. nih.govnih.govnih.govresearchgate.netresearchgate.netfrontiersin.org
Researchers use substrates like this compound to screen for esterase activity in microbial populations from contaminated sites. nih.gov The detection of PNP release indicates the presence of enzymes that could be harnessed for bioremediation. Once the ester is cleaved, the focus shifts to the degradation of PNP itself. Numerous bacterial strains, including species of Pseudomonas, Arthrobacter, and Burkholderia, have been identified that can utilize PNP as a sole source of carbon and nitrogen. nih.govnih.govfrontiersin.org
Studies on these organisms have elucidated the metabolic pathways for PNP degradation, which typically involve initial monooxygenase-catalyzed reactions to form intermediates like hydroquinone or 4-nitrocatechol, followed by ring cleavage. nih.govfrontiersin.org Therefore, while this compound itself may not be a primary environmental contaminant, its role as a model substrate is crucial for:
Discovering and characterizing hydrolytic enzymes relevant to pollutant degradation.
Understanding the metabolic fate of its toxic hydrolysis product, 4-nitrophenol.
Developing bioaugmentation strategies where specific microbial strains are introduced to contaminated soil to enhance the degradation of nitroaromatic pollutants. nih.gov
Table 1: Microorganisms Involved in the Bioremediation of 4-Nitrophenol (PNP)
| Microorganism Genus | Role in PNP Degradation | Reference |
| Pseudomonas | Utilizes PNP as a carbon and energy source. | nih.gov |
| Arthrobacter | Capable of degrading PNP in contaminated soil. | nih.govnih.gov |
| Burkholderia | Degrades 3-methyl-4-nitrophenol and PNP via monooxygenase activity. | frontiersin.org |
| Bacillus | Can utilize PNP as a source of carbon and nitrogen. | nih.gov |
| Achromobacter | Isolated from wetland sediment, capable of utilizing PNP. | researchgate.net |
| Rhodococcus | Capable of degrading PNP. | nih.gov |
Methodological Advancements in Kinetic and Mechanistic Studies
This compound and its close analog, 4-nitrophenyl acetate (PNPA), continue to be instrumental substrates in the advancement of methodologies for studying reaction kinetics and mechanisms. irejournals.com The ease of monitoring the hydrolysis reaction via the release of the 4-nitrophenolate ion allows for precise and continuous measurement of reaction rates, making it an ideal system for validating new analytical techniques and exploring fundamental aspects of catalysis. semanticscholar.orgirejournals.com
Recent research has employed a variety of advanced techniques to gain deeper insights into the hydrolysis of these esters:
Hammett Linear Free-Energy Relationships: By synthesizing a series of para-substituted 4-nitrophenyl benzoate (B1203000) esters and monitoring their enzymatic hydrolysis, researchers can construct Hammett plots. These plots provide mechanistic insights by correlating reaction rates with the electronic properties of the substituents, helping to identify changes in the rate-determining step of the enzymatic reaction. semanticscholar.org
Stopped-Flow Spectroscopy: This technique allows for the study of rapid pre-steady-state kinetics, on the millisecond timescale. It has been used to observe the initial "burst" of p-nitrophenolate formation in enzyme-catalyzed reactions, providing evidence for a multi-step mechanism involving a covalent acyl-enzyme intermediate.
Pressure-Assisted Capillary Electrophoresis/Dynamic Frontal Analysis (pCE/DFA): This method has been applied to analyze the enzymatic hydrolysis of PNPA. It allows for the determination of kinetic parameters like the Michaelis-Menten constant (Kₘ) and the 50% inhibitory concentration (IC₅₀) while avoiding issues such as enzyme deactivation by solvents or product inhibition.
Comprehensive pH-Rate Profiles: Detailed kinetic studies of PNPA hydrolysis across a wide pH range (e.g., pH 2–11) and at various temperatures have allowed for the construction of comprehensive U-shaped pH–rate profiles. irejournals.com These profiles clearly delineate the contributions of acid-catalyzed, base-catalyzed, and neutral hydrolysis pathways. From this data, key activation parameters such as activation energy (Eₐ), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated, providing a complete mechanistic and energetic picture of the reaction. irejournals.com
These methodological advancements not only refine our understanding of ester hydrolysis but also provide robust frameworks for characterizing enzyme function, screening inhibitors, and probing the mechanisms of biocatalysts.
Table 2: Kinetic Parameters for Esterase-Catalyzed Hydrolysis of p-Nitrophenylacetate
| Enzyme Source | Kₘ (M) | Vₘₐₓ (mol/s per mg protein) | Reference |
| Alfalfa leafcutting bee (Megachile rotundata) | 1.24 x 10⁻⁴ | 2.29 x 10⁻⁹ | nih.gov |
Q & A
Q. How do researchers select between phenylacetate and 4-nitrophenyl phenylacetate as substrates for arylesterase activity assays?
- Methodological Answer : The choice depends on assay sensitivity, substrate specificity, and detection method. This compound is preferred for spectrophotometric assays due to its chromogenic 4-nitrophenolate product, which absorbs at 405 nm, enabling real-time kinetic measurements . Phenylacetate requires coupled enzymatic systems (e.g., horseradish peroxidase) for detection, increasing complexity . Validate substrate-enzyme affinity using Michaelis-Menten kinetics and compare inhibition profiles (e.g., phenylacetate inhibits 4-nitrophenyl acetate hydrolysis in phenotyping assays) .
Q. What analytical techniques are used to quantify enzymatic hydrolysis of this compound?
- Methodological Answer : Spectrophotometry at 405 nm is standard for monitoring 4-nitrophenolate release. For high-throughput screening, adapt the assay to centrifugal analyzers (e.g., Cobas-Fara) to improve precision and reduce handling errors . Include controls for non-enzymatic hydrolysis by measuring activity in heat-inactivated enzyme samples .
Q. How is purity assessed for this compound in enzymatic studies?
- Methodological Answer : Use chromatography (HPLC or GC) with UV/Vis or mass spectrometry detection. Compare retention times and spectral data against certified reference standards. For enzyme assays, verify purity >98% to minimize interference from contaminants like free 4-nitrophenol, which can artificially elevate baseline activity .
Advanced Research Questions
Q. How can computational models (e.g., GAFF force fields) be optimized for simulating phenylacetate derivatives like this compound?
- Methodological Answer : Adjust Lennard-Jones (LJ) parameters for aromatic carbons and carbonyl oxygen atoms. For example, reduce the LJ well depth (ε) of aromatic carbons to 0.289824 kJ mol⁻¹ and carbonyl oxygen to 0.478608 kJ mol⁻¹ to improve density and enthalpy of vaporization predictions . Validate against experimental r (density) and DvapH (enthalpy of vaporization) data .
Q. How to resolve discrepancies between experimental and computational data for esterase-substrate interactions?
- Methodological Answer : Perform sensitivity analysis on force field parameters. For this compound, recalibrate torsional potentials for the ester linkage and nitro group using quantum mechanical (QM) calculations. Cross-validate with molecular dynamics (MD) simulations and experimental bulk property measurements (e.g., density, diffusion coefficients) .
Q. What strategies improve photochemical decarboxylation efficiency using phenylacetate derivatives?
- Methodological Answer : Use 4,4'-dimethoxybenzophenone (DMBP) as a photosensitizer to enhance decarboxylation yields. For this compound, optimize solvent polarity (e.g., DMSO) and light intensity to control reaction selectivity. Monitor product distribution via HPLC and compare with literature E/Z isomer ratios .
Q. How to integrate proteomics and metabolic pathway analysis for studying this compound degradation?
- Methodological Answer : Combine LC-MS/MS proteomics with network analysis to identify key enzymes (e.g., esterases, oxidases) and metabolic hubs. For microbial degradation, link phenylacetate metabolism to tricarboxylic acid (TCA) cycle intermediates and amino acid biosynthesis using pathway enrichment tools . Validate with gene knockout strains or enzyme inhibition assays .
Methodological Notes
- Safety Considerations : While neurotoxicity data for this compound are limited, related compounds like sodium phenylacetate show dose-dependent neurotoxicity (e.g., somnolence, memory impairment) at high doses. Use personal protective equipment (PPE) and adhere to institutional safety protocols .
- Data Contradiction Management : When conflicting substrate specificity or kinetic data arise, perform meta-analyses across studies, accounting for variables like pH, temperature, and enzyme source (e.g., human serum vs. microbial extracts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
